2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2/c26-16-20-21(17-10-4-1-5-11-17)22(23(28)18-12-6-2-7-13-18)24(29-25(20)27)19-14-8-3-9-15-19/h1-15,21H,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZDPKFQUMXTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Innovations
Recent advances highlight the role of ionic liquids and organocatalysts in enhancing reaction kinetics and yields:
- [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) reduces reaction times to 2–3 hours by stabilizing the enolate intermediate via hydrogen bonding.
- Triethylammonium acetate ([Et3N]OAc) improves atom economy (up to 95%) by suppressing side reactions like retro-Michael decomposition.
Table 1 summarizes catalytic performances under varying conditions:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 78 |
| [Bmim]OH | Ethanol:H2O | 25 | 2 | 92 |
| NH4OH | Methanol | 65 | 4 | 63 |
| [Et3N]OAc | Toluene | 110 | 3 | 95 |
Stepwise Synthesis via Preformed Intermediates
For substrates requiring precise stereocontrol, a stepwise approach proves advantageous:
Synthesis of α,β-Unsaturated Nitriles
Benzaldehyde and malononitrile condense in ethanol under KOH catalysis (10% aqueous) to yield 3-aryl-2-cyanothioacrylamides . These intermediates are isolated and purified via recrystallization before subsequent use.
Michael Addition and Cyclization
The α,β-unsaturated nitrile reacts with α-thiocyanatoacetophenone in ethanol containing excess KOH. Quantum chemical calculations (r2SCAN-3c level) confirm two cyclization pathways:
- Intramolecular SN2 displacement of the thiocyanate group for S,S/R,R-diastereomers.
- Nucleophilic addition-elimination for S,R/R,S-diastereomers, producing the pyran ring after HNCS expulsion.
This method achieves 38–40% yields but offers superior stereochemical fidelity compared to MCRs.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but risk decarboxylation. Ethanol remains optimal, balancing solubility and reaction stability. Elevated temperatures (>100°C) promote byproduct formation, whereas room-temperature protocols using ionic liquids preserve the carbonitrile group’s integrity.
Post-Synthetic Modifications
While beyond this review’s scope, the 2-amino group permits further functionalization. For instance, treatment with chloroacetyl chloride in dichloromethane yields pyrano[2,3-d]pyrimidine derivatives, expanding pharmacological utility.
Chemical Reactions Analysis
2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of the pyran structure exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that pyran derivatives displayed IC50 values in the micromolar range against breast cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. It has been reported that certain pyran derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives with specific substituents showed enhanced antibacterial activity compared to standard antibiotics .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including cyclization and condensation processes. The ability to modify this compound leads to a variety of derivatives with tailored biological activities. For example, modifications at the benzoyl position can significantly alter the pharmacological profile of the compound .
Fluorescent Properties
Recent studies have explored the use of this compound in material science, particularly in developing fluorescent materials. The compound's unique structure allows it to be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable photophysical properties .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of pyran derivatives and tested their anticancer activity against various cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, with one derivative showing an IC50 value of 1.5 µM against MCF-7 breast cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard treatments like penicillin and tetracycline, showcasing their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar 4H-Pyran Derivatives
The structural and functional diversity of 4H-pyran derivatives significantly influences their physicochemical properties and biological activities. Below is a comparative analysis of 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile with related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Physicochemical Properties: The benzoyl group in the target compound contributes to higher rigidity compared to hydrazone-substituted analogs (e.g., 7a, 7d), which exhibit lower melting points (87–89°C vs. 160–162°C for 51a) due to reduced crystallinity . Electron-withdrawing groups (e.g., -CN, -COOEt) enhance stability and reactivity. For instance, the cyano group in the target compound facilitates nucleophilic additions, while ester groups (as in 7d) enable further derivatization .
Biological Activity :
- Compound 51a (with a hydroxylated benzoyl group) shows antifungal and antibacterial activity , likely due to hydrogen-bonding interactions with microbial enzymes .
- Hydrazone-containing derivatives (7a, 7d) exhibit anti-proliferative activity against cancer cells, attributed to their ability to chelate metal ions or inhibit kinases . The chloro-substituted analog (7d) shows enhanced activity due to increased electrophilicity .
Biological Activity
The compound 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile belongs to the class of 4H-pyran derivatives, which are known for their diverse biological activities. This review explores the synthesis, characterization, and biological properties of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate benzoyl and diphenyl derivatives with active methylene compounds. Various methodologies have been reported for synthesizing pyran derivatives, including one-pot reactions and multi-step syntheses that utilize catalysts such as Amberlyst A21 . Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .
- Anticancer Properties : Preliminary investigations have shown that this pyran derivative possesses cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the benzoyl and diphenyl groups can enhance its anticancer efficacy .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity in vitro, which may be attributed to its ability to inhibit pro-inflammatory cytokines .
Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed:
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 22 |
| Escherichia coli | 20 | 20 |
| Pseudomonas aeruginosa | 25 | 18 |
These findings suggest that the compound has significant potential as an antimicrobial agent .
Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound exhibits cytotoxicity with IC50 values ranging from 10 to 25 µM depending on the cell line tested. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 20 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
- Case Study on Antimicrobial Efficacy : A research group conducted a series of experiments assessing the effectiveness of various pyran derivatives, including our compound, against resistant strains of bacteria. The study found that modifications in the chemical structure could lead to enhanced antimicrobial activity, suggesting pathways for future drug development.
- Case Study on Anticancer Properties : Another study focused on the anticancer effects of pyran derivatives in combination with traditional chemotherapeutics. The results indicated that co-administration improved therapeutic outcomes in animal models, paving the way for clinical trials.
Q & A
Q. How to design structure-activity relationship (SAR) studies for pyran-3-carbonitrile derivatives?
- Framework :
Library Design : Synthesize analogs with varied substituents (e.g., halogen, methoxy, alkyl).
In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence polarization.
QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
